molecular formula C18H13IN2OS B12448519 2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide

2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide

Katalognummer: B12448519
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: ABXSIZNYIVLRPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 2-iodobenzoyl chloride with naphthalen-1-ylthiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential anticancer properties by inducing apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cell membranes, leading to increased permeability and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
  • N-(phenylcarbamothioyl)cyclohexanecarboxamide
  • N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide

Uniqueness

2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the presence of the iodine atom, which enhances its reactivity and ability to form complexes. This makes it more versatile in various chemical reactions compared to its analogs .

Eigenschaften

Molekularformel

C18H13IN2OS

Molekulargewicht

432.3 g/mol

IUPAC-Name

2-iodo-N-(naphthalen-1-ylcarbamothioyl)benzamide

InChI

InChI=1S/C18H13IN2OS/c19-15-10-4-3-9-14(15)17(22)21-18(23)20-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H2,20,21,22,23)

InChI-Schlüssel

ABXSIZNYIVLRPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.